molecular formula C9H10N2O2 B14836374 1-(5-Acetyl-2-aminopyridin-3-YL)ethanone

1-(5-Acetyl-2-aminopyridin-3-YL)ethanone

Cat. No.: B14836374
M. Wt: 178.19 g/mol
InChI Key: UVDPOCWVUAYKKT-UHFFFAOYSA-N
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Description

1-(5-Acetyl-2-aminopyridin-3-YL)ethanone is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Acetyl-2-aminopyridin-3-YL)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-aminopicolinonitrile with a Grignard reagent, such as methylmagnesium chloride, in tetrahydrofuran (THF) at low temperatures (around -78°C). The reaction mixture is then stirred at room temperature for several hours to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to accommodate larger volumes of reactants and solvents .

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetyl-2-aminopyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(5-Acetyl-2-aminopyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-2-aminopyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Aminopyridin-2-yl)ethanone: A structurally similar compound with an amino group instead of an acetyl group.

    1-(4-Isopropylpyridin-2-yl)ethanone: Another derivative with an isopropyl group at the 4-position of the pyridine ring.

    2-Acetylisonicotinonitrile: A related compound with a nitrile group instead of an amino group.

Uniqueness

1-(5-Acetyl-2-aminopyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its acetyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(5-acetyl-6-aminopyridin-3-yl)ethanone

InChI

InChI=1S/C9H10N2O2/c1-5(12)7-3-8(6(2)13)9(10)11-4-7/h3-4H,1-2H3,(H2,10,11)

InChI Key

UVDPOCWVUAYKKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)N)C(=O)C

Origin of Product

United States

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